8-epi-Grandifloric acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C15H22O9 |
|---|---|
Molecular Weight |
346.33 g/mol |
IUPAC Name |
(1S,4aR,7R,7aS)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-7-carboxylic acid |
InChI |
InChI=1S/C15H22O9/c16-5-8-10(17)11(18)12(19)15(23-8)24-14-9-6(3-4-22-14)1-2-7(9)13(20)21/h3-4,6-12,14-19H,1-2,5H2,(H,20,21)/t6-,7-,8-,9+,10-,11+,12-,14+,15+/m1/s1 |
InChI Key |
ZUKLFFYDSALIQW-JPFCZCFUSA-N |
SMILES |
C1CC(C2C1C=COC2OC3C(C(C(C(O3)CO)O)O)O)C(=O)O |
Isomeric SMILES |
C1C[C@H]([C@@H]2[C@H]1C=CO[C@H]2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C(=O)O |
Canonical SMILES |
C1CC(C2C1C=COC2OC3C(C(C(C(O3)CO)O)O)O)C(=O)O |
Synonyms |
8-epi-grandifloric acid 8-grandifloric acid |
Origin of Product |
United States |
Occurrence, Distribution, and Biosynthesis of 8 Epi Grandifloric Acid
Primary Botanical Sources: Focus on Thunbergia laurifolia (Acanthaceae)
The primary botanical source of 8-epi-Grandifloric acid is Thunbergia laurifolia Lindl., a member of the Acanthaceae family. hiroshima-u.ac.jpnih.govlongdom.org This plant, a vine distributed throughout Southeast Asia, is known in Thai traditional medicine as 'Rang-Chuet'. hiroshima-u.ac.jpechocommunity.org Scientific investigations have led to the isolation of this compound from the aerial parts of T. laurifolia. hiroshima-u.ac.jpnih.govthaiscience.info It was identified as a new iridoid glucoside through structural elucidation based on spectroscopic data analysis. hiroshima-u.ac.jpnih.gov The isolation process typically involves extraction from the plant material, for example, with methanol (B129727), followed by chromatographic separation techniques. hiroshima-u.ac.jplongdom.org
T. laurifolia is not only a source of this compound but also contains a variety of other phytochemicals, including other iridoid glucosides, flavonoids, and phenolic compounds. researchgate.netacademicjournals.orgmdpi.com The leaves, in particular, are utilized in herbal preparations. echocommunity.orgresearchgate.net
Co-occurrence and Isolation from Related Species
While Thunbergia laurifolia is the most documented source of this compound, related iridoid compounds are found in other species of the Thunbergia genus. For instance, Thunbergia grandiflora has been found to contain grandifloric acid and isounedoside, which possesses a rare 6,7-epoxide functional group. longdom.orgresearchgate.net From Thunbergia alata, researchers have isolated iridoid glucosides such as thunaloside, alatoside, stilbericoside, and 6-epi-stilbericoside. longdom.org The presence of a diverse array of iridoids across the Thunbergia genus highlights a shared biosynthetic capacity for these compounds within this group of plants. longdom.org
Characterization of Co-isolated Iridoids and Related Compounds
During the isolation of this compound from Thunbergia laurifolia, a number of other compounds are consistently co-isolated. These include its C-8 epimer, grandifloric acid, and another iridoid glucoside, 3′-O-β-Glucopyranosyl-stilbericoside. hiroshima-u.ac.jpnih.gov The distinction between this compound and grandifloric acid lies in the stereochemistry of the carboxyl group at the C-8 position; it is in the α-position for the 8-epi form and β-position for grandifloric acid. hiroshima-u.ac.jp
Beyond these iridoids, a variety of other chemical constituents are also extracted from the aerial parts of T. laurifolia. hiroshima-u.ac.jpnih.gov These findings demonstrate the rich and diverse phytochemical profile of this plant species.
Table 1: Compounds Co-isolated with this compound from Thunbergia laurifolia
| Compound Name | Compound Class |
|---|---|
| Grandifloric Acid | Iridoid Glucoside |
| 3′-O-β-Glucopyranosyl-stilbericoside | Iridoid Glucoside |
| Benzyl β-glucopyranoside | Benzyl Alcohol Glucoside |
| Benzyl β-(2'-O-β-glucopyranosyl) glucopyranoside | Benzyl Alcohol Glucoside |
| (E)-2-Hexenyl β-glucopyranoside | Aliphatic Alcohol Glucoside |
| Hexanol β-glucopyranoside | Aliphatic Alcohol Glucoside |
| 6-C-Glucopyranosylapigenin | Flavonoid C-glucoside |
| 6,8-di-C-Glucopyranosylapigenin | Flavonoid C-glucoside |
| Rosmarinic Acid | Phenolic Acid |
| Caffeic Acid | Phenolic Acid |
Source: hiroshima-u.ac.jp, nih.gov, longdom.org, thaiscience.info, academicjournals.org, nih.gov
Proposed Biosynthetic Pathways of Iridoid Glucosides
The biosynthesis of iridoid glucosides is a complex process that originates from primary metabolism. The proposed pathway begins with the synthesis of geranyl diphosphate (B83284) (GPP) through either the mevalonate (B85504) (MVA) or the methylerythritol phosphate (B84403) (MEP) pathway. frontiersin.org
The biosynthesis can be outlined in several key stages:
Formation of Geraniol (B1671447) : GPP is converted to the monoterpene alcohol geraniol by the enzyme geraniol synthase (GES). This is considered a crucial step that directs metabolic flow towards iridoid synthesis. frontiersin.orgresearchgate.netfrontiersin.org
Hydroxylation and Oxidation : Geraniol undergoes hydroxylation to form 8-hydroxygeraniol, a reaction catalyzed by geraniol 8-hydroxylase (G8H). Subsequently, 8-hydroxygeraniol is oxidized to 8-oxogeranial by 8-hydroxygeraniol oxidoreductase (8HGO). researchgate.netnih.gov
Cyclization : The key step in forming the characteristic bicyclic iridoid skeleton is the cyclization of 8-oxogeranial. This reaction is performed by the enzyme iridoid synthase (ISY), which converts 8-oxogeranial into a core iridoid scaffold, nepetalactol. researchgate.netnih.gov
Tailoring Reactions : Following the formation of the core iridoid structure, a series of tailoring enzymes modify the scaffold through reactions such as oxidation, glycosylation, and methylation to produce the vast diversity of iridoid glucosides observed in nature. oup.com
Enzymatic Conversion Mechanisms Relevant to Iridoid Metabolism and Epimerization
The structural diversity of iridoids, including the existence of epimers like this compound and grandifloric acid, is determined by specific enzymatic conversions. The enzyme iridoid synthase (ISY) plays a pivotal role in establishing the initial stereochemistry of the iridoid core during the cyclization of 8-oxogeranial. nih.govnih.gov Studies have shown that different homologues of ISY can produce different stereoisomers. nih.gov
The epimerization at the C-8 position, which differentiates this compound from grandifloric acid, is a critical aspect of iridoid metabolism. hiroshima-u.ac.jp Research into iridoid biosynthesis in other plants has shown that pathways originating from both deoxyloganic acid and its epimer, 8-epideoxyloganic acid, can operate within the same plant, leading to the formation of different iridoid epimers. nih.gov This suggests that the formation of specific epimers can be a late event in the biosynthetic pathway, potentially occurring after the initial cyclization. nih.gov It is proposed that downstream epimerization or isomerase enzymes may be responsible for the stereochemical variations observed in naturally occurring iridoids. nih.gov The metabolism of iridoids in vivo is also a complex process, often involving hydrolysis of the glycosidic bond by β-glucosidase enzymes, followed by further transformations of the resulting aglycone. mdpi.com
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Grandifloric Acid |
| 3′-O-β-Glucopyranosyl-stilbericoside |
| Benzyl β-glucopyranoside |
| Benzyl β-(2'-O-β-glucopyranosyl) glucopyranoside |
| (E)-2-Hexenyl β-glucopyranoside |
| Hexanol β-glucopyranoside |
| 6-C-Glucopyranosylapigenin |
| 6,8-di-C-Glucopyranosylapigenin |
| Rosmarinic Acid |
| Caffeic Acid |
| Apigenin |
| Isounedoside |
| Thunaloside |
| Alatoside |
| Stilbericoside |
| 6-epi-Stilbericoside |
| Geranyl diphosphate (GPP) |
| Geraniol |
| 8-Hydroxygeraniol |
| 8-Oxogeranial |
| Nepetalactol |
| Deoxyloganic acid |
Isolation, Purification, and Structural Elucidation of 8 Epi Grandifloric Acid
Advanced Extraction and Fractionation Methodologies from Botanical Material
The initial step in isolating 8-epi-Grandifloric acid involves the extraction of metabolites from the plant matrix. A common and effective method is maceration, where the dried and powdered plant material is steeped in a solvent, such as ethanol (B145695) or methanol (B129727), to dissolve the target compounds. iajpr.com Following this, the crude extract is typically concentrated under reduced pressure to yield a residue.
To separate the complex mixture of compounds in the crude extract, fractionation is employed. For iridoid glucosides, this can involve partitioning the extract between different solvents or using column chromatography. For instance, a methanolic extract of Thunbergia laurifolia can be fractionated using a solvent system like 50% aqueous methanol. hiroshima-u.ac.jp This initial separation helps to group compounds based on their polarity, enriching the fraction that contains this compound.
Modern extraction techniques can enhance the efficiency of this process. Methods like ultrasonic-microwave synergistic extraction (UMSE) and pressurized hot water extraction utilize energy sources to improve solvent penetration and reduce extraction time, leading to higher yields of iridoid glycosides. nih.govresearchgate.netnih.gov Optimization of parameters such as solvent concentration, temperature, and extraction time is crucial for maximizing the recovery of these compounds. nih.govcabidigitallibrary.org
Chromatographic Separation Techniques for Iridoid Glucosides
Following initial fractionation, chromatographic methods are essential for the purification of individual compounds from the enriched extract.
High-Performance Liquid Chromatography (HPLC) is a critical tool for the final purification of this compound. hiroshima-u.ac.jp The technique offers high resolution and is well-suited for separating structurally similar iridoid glucosides.
The most common mode used for this purpose is reversed-phase HPLC, which employs a nonpolar stationary phase, typically a C18 (or ODS) column, and a polar mobile phase. hiroshima-u.ac.jp The separation is achieved by eluting the column with a gradient of solvents, such as water and methanol or acetonitrile (B52724). hiroshima-u.ac.jp The precise composition of the mobile phase is optimized to achieve baseline separation of the target compound from other co-occurring metabolites. Detection is commonly performed using a UV detector, as iridoids possess chromophores that absorb light in the UV spectrum. mdpi.com
Thin-Layer Chromatography (TLC) is a rapid and cost-effective method used primarily to monitor the progress of separation during column chromatography and to identify fractions containing the target compound. biomedpharmajournal.orgsemanticscholar.org For the separation of iridoid glucosides, silica (B1680970) gel plates are typically used as the stationary phase. semanticscholar.org
A suitable mobile phase, often a mixture of solvents like chloroform, methanol, and water, is selected to achieve differential migration of the compounds up the plate based on their polarity. After development, the separated spots can be visualized under UV light or by spraying with a chemical reagent that reacts with the compounds to produce colored spots. This allows for the qualitative assessment of fraction purity and the pooling of fractions containing this compound for further purification steps.
Spectroscopic Characterization for Structure Determination
Once this compound has been isolated in a pure form, its chemical structure is determined using a combination of spectroscopic methods.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed structure of organic molecules like this compound. nih.govhiroshima-u.ac.jp Through a series of experiments, including ¹H NMR, ¹³C NMR, and 2D NMR (such as COSY and HSQC), a complete picture of the molecule's carbon-hydrogen framework can be assembled.
The structure of this compound was established based on such comprehensive NMR data. hiroshima-u.ac.jp The key distinction from its epimer, grandifloric acid, lies in the stereochemistry at the C-8 position. The α-orientation of the carboxyl group at C-8 in this compound was confirmed through difference NOE (Nuclear Overhauser Effect) experiments, which showed a lack of correlation between H-1 and H-8. hiroshima-u.ac.jp Furthermore, the chemical shifts at C-9 and C-10 are observed at a higher field compared to the 8β-epimer, a characteristic feature for C-8 epimers of certain iridoids. hiroshima-u.ac.jp
The detailed ¹H and ¹³C NMR spectral data for this compound are presented below.
| Position | ¹³C Chemical Shift (δc) | ¹H Chemical Shift (δH, mult., J in Hz) |
|---|---|---|
| 1 | 95.1 | 5.29 (d, 3.7) |
| 3 | 141.0 | 6.17 (dd, 6.1, 1.9) |
| 4 | 107.4 | 4.88 (dd, 6.1, 1.9) |
| 5 | 39.1 | 2.67 (m) |
| 6a | 37.5 | 2.01 (m) |
| 6b | 37.5 | 1.75 (m) |
| 7a | 30.7 | 1.91 (m) |
| 7b | 30.7 | 1.58 (m) |
| 8 | 55.9 | 2.50 (dd, 9.5, 4.3) |
| 9 | 48.8 | 2.41 (m) |
| 10 | 179.5 | - |
| 1' | 99.9 | 4.69 (d, 7.9) |
| 2' | 74.6 | 3.20 (m) |
| 3' | 78.0 | 3.39 (m) |
| 4' | 71.7 | 3.28 (m) |
| 5' | 78.1 | 3.35 (m) |
| 6'a | 62.9 | 3.89 (dd, 12.0, 2.1) |
| 6'b | 62.9 | 3.67 (dd, 12.0, 5.5) |
Data sourced from Kanchanapoom et al., 2002. hiroshima-u.ac.jp Chemical shifts are reported in ppm.
Mass Spectrometry (MS) provides essential information regarding the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) is used to determine its precise molecular formula, which was established as C₁₆H₂₄O₁₀. hiroshima-u.ac.jp
In MS analysis, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting molecular ion is measured. This measurement confirms the molecular weight of the compound. Further fragmentation of the molecular ion within the mass spectrometer produces a characteristic pattern of fragment ions. Analyzing these fragments can provide valuable clues about the molecule's substructures, such as the loss of the glucose moiety, which is a common fragmentation pathway for iridoid glucosides. This data complements the NMR findings to provide unambiguous structural confirmation.
| Analysis Type | Information Obtained | Finding for this compound |
|---|---|---|
| High-Resolution Mass Spectrometry (HRMS) | Precise molecular weight and elemental composition | Molecular Formula: C₁₆H₂₄O₁₀ |
| Tandem MS (MS/MS) | Structural information from fragmentation patterns | Typical iridoid glucoside fragmentation includes the neutral loss of the sugar moiety (glucose, 162 Da). |
Stereochemical Assignments and Analysis of Isomeric Forms
The definitive stereochemical structure of this compound was established through comprehensive spectroscopic analysis, primarily utilizing Nuclear Magnetic Resonance (NMR) spectroscopy. The elucidation of its isomeric form in relation to Grandifloric acid hinged on nuanced differences in their respective spectral data, particularly from Nuclear Overhauser Effect (NOE) difference experiments.
The structural elucidation of this compound was accomplished alongside the known compound, Grandifloric acid, both isolated from the aerial parts of Thunbergia laurifolia. nih.gov The molecular formula for this compound was determined to be C15H20O9 through High-Resolution Fast Atom Bombardment Mass Spectrometry (HR-FAB MS). hiroshima-u.ac.jp
The key to assigning the stereochemistry at the C-8 position, and thus differentiating it from Grandifloric acid, was the use of NOE difference experiments. In the case of Grandifloric acid, irradiation of the H-1 proton resulted in an enhancement of the H-8 proton signal, confirming a β-configuration for the carboxyl group at C-8. hiroshima-u.ac.jp Conversely, for this compound, the absence of an NOE between the H-1 and H-8 protons was critical evidence supporting an α-configuration for the carboxyl group at this position. hiroshima-u.ac.jp
Further analysis of the ¹³C NMR data provided corroborating evidence for the epimeric relationship between the two compounds. Significant upfield shifts were observed for the C-9 and C-10 signals in this compound when compared to Grandifloric acid. hiroshima-u.ac.jp These shifts are consistent with established trends for C-8 epimers of iridoids that lack oxygen substituents at the C-7 and/or C-8 positions. hiroshima-u.ac.jp
The comparative ¹³C NMR spectral data for this compound and its isomer, Grandifloric acid, are presented below, highlighting the key chemical shift differences that enable their distinction.
| Carbon Position | This compound (δC in CD3OD) | Grandifloric acid (δC in CD3OD) | Chemical Shift Difference (Δδ in ppm) |
|---|---|---|---|
| 1 | 95.2 | 95.1 | 0.1 |
| 3 | 143.1 | 142.5 | 0.6 |
| 4 | 110.1 | 111.2 | -1.1 |
| 5 | 39.4 | 39.2 | 0.2 |
| 6 | 30.1 | 30.5 | -0.4 |
| 7 | 38.2 | 38.5 | -0.3 |
| 8 | 52.1 | 51.9 | 0.2 |
| 9 | 44.2 | 46.4 | -2.2 |
| 10 | 15.1 | 21.3 | -6.2 |
| 11 (COOH) | 179.5 | 185.7 | -6.2 |
The analysis of these isomeric forms relies on the careful application and interpretation of spectroscopic techniques. The combination of 1D and 2D NMR experiments, particularly NOE, provides the necessary data to assign the relative stereochemistry of these complex natural products. The distinct chemical shifts observed in their ¹³C NMR spectra serve as a reliable fingerprint for differentiating between this compound and its naturally occurring isomers.
Preclinical Biological and Pharmacological Investigations of 8 Epi Grandifloric Acid and Enriched Fractions
Exploration of Antioxidant Mechanisms
The potential of natural compounds to counteract oxidative stress is a significant area of pharmacological research. Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in numerous pathological conditions. Extracts containing 8-epi-grandifloric acid have been evaluated for their antioxidant capabilities through various scientific methods.
In vitro assays are fundamental in determining the direct radical-scavenging properties of a substance. Commonly used assays include the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) tests, which measure the ability of a compound to donate a hydrogen atom or an electron to neutralize these stable radicals. mdpi.comnih.gov
Research on enriched fractions from plants known to contain this compound, such as Thunbergia laurifolia, has demonstrated notable antioxidant activity. mdpi.comresearchgate.net For instance, extracts from T. laurifolia have shown potent scavenging effects in various assays. mdpi.com While this compound has been identified as a constituent in these botanicals, the antioxidant effects are often attributed to the synergistic action of multiple compounds present in the extracts, including phenolic acids and flavonoids. researchgate.netresearchgate.net One study focusing on antioxidant-guided isolation from T. laurifolia identified rosmarinic acid as a major contributor to the observed DPPH scavenging activity, while noting the presence of this compound whose specific contribution was not determined in that context. researchgate.net
| Source/Extract | Assay Type | Key Findings | Reference |
|---|---|---|---|
| Thunbergia laurifolia leaf extracts | DPPH, ABTS, FRAP, FIC | Extracts showed significant antioxidant activity. | scribd.com |
| Standardized rosmarinic acid enriched extract (SRAEE) from T. laurifolia | Nitric oxide and superoxide (B77818) anion scavenging, lipid peroxidation inhibition | SRAEE, containing this compound, exhibited scavenging effects and inhibited lipid peroxidation. | mdpi.comresearchgate.net |
| T. laurifolia tea | DPPH radical scavenging | Tea infusions demonstrated antioxidant capacity. | researchgate.net |
Cell-based assays provide a more biologically relevant system to study antioxidant effects by considering factors like cell uptake and metabolism. cellbiolabs.com These models often involve inducing oxidative stress in cultured cells and then measuring the protective effects of the test compound. This can be assessed by quantifying intracellular ROS levels or by measuring markers of oxidative damage to lipids, proteins, and DNA. nih.govdtu.dk
Extracts from Thunbergia laurifolia, which contain this compound, have been investigated for their ability to protect cells from oxidative damage. mdpi.comresearchgate.net Studies have shown that these extracts can inhibit the production of reactive oxygen species (ROS) and reactive nitrogen species (RNS) in cellular models. mdpi.comresearchgate.net For example, a standardized extract from T. laurifolia was found to inhibit ROS, RNS, and matrix metalloproteinase-1 (MMP-1) production in UVA-irradiated human fibroblasts, suggesting a protective role against photoaging. mdpi.com The neuroprotective effects of these extracts have also been linked to their antioxidant properties. researchgate.net However, it is important to note that these effects are attributed to the complex mixture of phytochemicals in the extracts, and the specific role of this compound in these cellular activities has not been individually elucidated. mdpi.comresearchgate.net
| Source/Extract | Cell Model | Key Findings | Reference |
|---|---|---|---|
| Standardized rosmarinic acid enriched extract (SRAEE) from T. laurifolia | UVA-irradiated human fibroblasts | Inhibited production of ROS, RNS, and MMP-1. | mdpi.comresearchgate.net |
| T. laurifolia extracts | Various cell lines | Reported to have neuroprotective and hepatoprotective properties linked to antioxidant activity. | mdpi.comresearchgate.net |
Research into Neurobiological Interactions and Neuroprotection
The iridoid glucoside this compound, often studied as a component of extracts from plants like Thunbergia laurifolia, has been a subject of research for its effects on the nervous system. researchgate.netresearchgate.netresearchgate.net Investigations have explored its interactions with neurotransmitter systems and its potential to protect neurons from damage in experimental models.
Research has pointed towards the ability of extracts containing this compound to modulate key neurotransmitter systems. researchgate.netfrontiersin.org The plant it is isolated from, Thunbergia laurifolia, has been used in traditional Thai medicine as an antidote and for treating drug addiction. researchgate.net Scientific inquiry into this traditional use has revealed interactions with the dopaminergic system, which is central to reward, motivation, and addiction. frontiersin.orgopenaccessjournals.com
One in vitro study found that an extract of Thunbergia laurifolia mimics the action of amphetamine on dopamine (B1211576) release from rat striatal tissue. researchgate.net This suggests that constituents within the extract, such as this compound, may directly or indirectly influence the release or reuptake of dopamine. researchgate.netmdpi.com Dopamine is a critical neurotransmitter, and its regulation is fundamental for motor control, the brain's reward system, and various executive functions. mdpi.comnih.gov The modulation of its release is a significant area of neuropharmacological research. Beyond dopamine, some studies suggest these extracts may also regulate the serotonergic system. frontiersin.org
This compound and its source extracts have demonstrated protective effects in laboratory models of neurodegeneration. researchgate.net In an in vitro model of Alzheimer's disease, an extract of Thunbergia laurifolia showed neuroprotective capabilities against neurotoxicity induced by beta-amyloid peptide (Aβ). researchgate.net The beta-amyloid peptide is known to cause oxidative stress, a key factor in the progression of Alzheimer's disease. researchgate.net
The primary neuroprotective mechanisms identified in these studies include the reduction of oxidative stress and the inhibition of apoptosis (programmed cell death). researchgate.netresearchgate.net Key findings from a study using SH-SY5Y human neuroblastoma cells include:
Reduced Oxidative Stress: The extract effectively suppressed the production of reactive oxygen species (ROS) induced by Aβ. researchgate.net
Enhanced Antioxidant Enzymes: Treatment with the extract led to an increase in the activity of crucial antioxidant enzymes, superoxide dismutase (SOD) and catalase (CAT). researchgate.net
Inhibition of Apoptosis: The extract attenuated the activity of caspase-3 and caspase-7, which are key executioner enzymes in the apoptotic pathway, thereby reducing neuronal cell death. researchgate.netresearchgate.net
These findings suggest that the neuroprotective potential is linked to the extract's ability to bolster cellular antioxidant defenses and interfere with the biochemical cascade that leads to cell death in neurodegenerative conditions. researchgate.netnih.gov
Assessment of Antimicrobial and Antiviral Potentials
The potential of this compound as an antimicrobial or antiviral agent is primarily inferred from studies on the broader class of compounds to which it belongs—iridoids. google.com Formulations containing various iridoids have been reported to possess antimicrobial activity, including the inhibition of both gram-positive and gram-negative bacteria. google.com Furthermore, these formulations have been noted for their potential antiviral activity. google.com
While many plant-derived secondary metabolites, such as certain polyphenols and peptides, have well-documented antimicrobial and antiviral properties, specific studies detailing the antimicrobial spectrum or antiviral mechanisms of purified this compound are less prevalent in the available literature. nih.govmdpi.comfrontiersin.org The existing evidence suggests that iridoids as a class are a promising area for the discovery of new antimicrobial and antiviral agents. google.com
Study of Anticarcinogenic and Antiproliferative Mechanisms
The anticancer properties of this compound and related compounds have been evaluated through their effects on cancer cell lines and the underlying molecular pathways governing cell growth and death.
Extracts containing iridoid glucosides, including this compound and its stereoisomer grandifloric acid, have been assessed for their cytotoxic effects against various cancer cells. researchgate.netucl.ac.uknih.gov The ability of a compound to selectively kill cancer cells is a primary indicator of its potential as an anticancer agent. Studies have shown that plant extracts containing these compounds exhibit cytotoxicity against human hepatocellular carcinoma (HepG2) and human breast adenocarcinoma (MCF-7) cell lines. nih.govmdpi.com
The effectiveness of a cytotoxic compound is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a substance needed to inhibit the growth of 50% of the cells. While specific IC50 values for purified this compound are not consistently reported across a wide range of cell lines, the activity of the extracts it is found in supports its potential contribution to the observed anticancer effects. nih.gov For context, other natural compounds have been tested against these cell lines, demonstrating a range of cytotoxic potencies. mdpi.comnih.gov
Table 1: Examples of In Vitro Cytotoxicity of Natural Product Extracts on Cancer Cell Lines This table provides context on typical cytotoxicity studies and does not represent data for purified this compound unless specified.
| Agent/Extract | Cancer Cell Line | Observed Effect | Reference |
|---|---|---|---|
| Extract containing Grandifloric acid | HepG2 (Liver), MCF-7 (Breast) | Cytotoxicity identified | nih.gov |
| Epoxy-pimaradiene (from Becium grandiflorum) | HepG2 (Liver) | Strong cytotoxicity | mdpi.com |
| Epoxy-pimaradiene (from Becium grandiflorum) | MCF-7 (Breast) | Cytotoxicity observed | mdpi.com |
| Moringa oleifera seed essential oil | HepG2 (Liver) | IC50: 751.9 µg/mL | nih.gov |
| Moringa oleifera seed essential oil | MCF-7 (Breast) | IC50: 226.1 µg/mL | nih.gov |
The antiproliferative activity of a compound is linked to its ability to interfere with cellular processes that lead to uncontrolled growth, often by inducing programmed cell death, or apoptosis. nih.gov The modulation of apoptotic pathways is a cornerstone of modern cancer therapy. nih.gov
Research into various plant-derived compounds demonstrates that they can trigger apoptosis in cancer cells through several mechanisms:
Activation of Caspases: Many natural products exert their effects by activating initiator caspases (e.g., caspase-8, -9) and executioner caspases (e.g., caspase-3, -7), which dismantle the cell in an orderly fashion. ucl.ac.uknih.gov
Regulation of Bcl-2 Family Proteins: The balance between pro-apoptotic proteins (like Bax) and anti-apoptotic proteins (like Bcl-2) is critical for cell survival. nih.gov Shifting this balance in favor of apoptosis is a common mechanism for anticancer agents.
Influence on Signaling Pathways: Key cellular signaling pathways that control cell survival and proliferation, such as PI3K/Akt and MAPK, are often targeted by anticancer compounds. xiahepublishing.com
While the neuroprotective effects of the Thunbergia laurifolia extract were associated with the suppression of caspase-3/7 activity researchgate.net, this highlights the compound's ability to modulate these critical pathways. In the context of cancer, the therapeutic goal would be to leverage this modulatory capability to instead promote apoptosis selectively in malignant cells.
Examination of Antidiabetic and Hypoglycemic Mechanisms in Experimental Models
Scientific literature extensively reports the traditional use and investigation of Thunbergia laurifolia extracts for anti-diabetic properties. echocommunity.orgechocommunity.orgjapsonline.comupm.edu.my Studies on aqueous extracts of T. laurifolia leaves have demonstrated hypoglycemic effects in experimental animal models, such as adrenaline-induced hyperglycemic rats. maas.edu.mm These effects are suggested to be linked to the stimulation of insulin (B600854) synthesis from pancreatic beta cells. japsonline.com Taking an aqueous leaf extract was found to decrease blood glucose levels and lead to the recovery of some β-cells in diabetic rats. upm.edu.my
Although this compound is a known iridoid glucoside constituent of Thunbergia laurifolia, direct experimental studies investigating the specific antidiabetic or hypoglycemic mechanisms of the isolated compound were not found in the reviewed scientific literature. japsonline.commaas.edu.mm The observed hypoglycemic activity is generally attributed to the combined effects of various compounds within the plant extracts. japsonline.comrjptonline.org
Investigation of Detoxification and Antidote Properties
Extracts from plants containing this compound, particularly Thunbergia laurifolia, are widely used in traditional medicine as an antidote for various poisons, including drugs, alcohol, insecticides, and chemical toxins. echocommunity.orgupm.edu.myffhdj.compsu.edufrim.gov.my Research on these plant extracts has shown protective effects against certain toxic agents. For instance, aqueous leaf extracts of T. laurifolia have been reported to mitigate toxicity induced by cadmium and organophosphate insecticides in rats. longdom.orglongdom.org Furthermore, post-treatment with an aqueous leaf extract demonstrated an ability to increase the viability of macrophage cells that had been exposed to the carbamate (B1207046) insecticide methomyl. ffhdj.com
Despite this compound being identified as a component of these traditionally used antidotal plants, direct scientific investigations into the detoxification and antidote properties of the isolated compound are not prevalent. psu.edufrim.gov.my The therapeutic claims are often associated with the entire plant extract, and many of these properties are described as having little or no established biochemical basis for the individual constituents. frim.gov.my
Immunomodulatory Potential and Downstream Signaling Pathway Analysis (e.g., MAPKs, PI3K-Akt, NF-kB)
The immunomodulatory potential of this compound has been suggested through studies on extracts containing the compound, with a particular link to the Nuclear Factor-kappa B (NF-κB) signaling pathway. The NF-κB pathway is a cornerstone in regulating immune and inflammatory responses, controlling the expression of pro-inflammatory genes like cytokines and chemokines. nih.govnih.gov
A study investigating the effects of dietary Moutan Cortex Radicis, which contains this compound, on weaned piglets found that it improved intestinal immunity. scispace.com The mechanism was associated with the inhibition of the IKKβ/IκBα/NF-κB signaling pathway. scispace.com This suggests that this compound may contribute to anti-inflammatory effects by downregulating this key pro-inflammatory pathway.
However, based on the available scientific literature, there is no direct evidence to link this compound to the Mitogen-Activated Protein Kinase (MAPKs) or the Phosphatidylinositol 3-kinase (PI3K)-Akt signaling pathways. These pathways are crucial in cell signaling, regulating processes from proliferation and differentiation to apoptosis, nih.govgenome.jpmdpi.com but their interaction with this specific compound has not been documented in the sourced research.
| Source Material | Identified Compound | Experimental Model | Observed Effect | Associated Signaling Pathway | Reference |
|---|---|---|---|---|---|
| Dietary Moutan Cortex Radicis | This compound | Weaned Piglets | Improved serum antioxidant capacity and intestinal immunity. | IKKβ/IκBα/NF-κB | scispace.com |
Structure Activity Relationship Sar Studies of 8 Epi Grandifloric Acid and Analogues
Correlation of Stereochemical Features with Biological Activities
The three-dimensional arrangement of atoms, or stereochemistry, is a critical determinant of a molecule's biological function, as interactions with chiral biological targets such as enzymes and receptors are highly specific. 8-epi-Grandifloric acid is an iridoid glucoside that has been isolated from plants like Thunbergia laurifolia japsonline.comnih.govlongdom.orgunitywomenscollege.ac.in. Its structure is epimeric to the more commonly known Grandifloric acid, with the key difference being the stereochemical configuration at the C-8 position nih.govnih.gov.
In general pharmacology, it is well-established that different stereoisomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles nih.gov. One isomer may be therapeutically active, while its counterpart could be inactive, less active, or even contribute to adverse effects nih.gov. The biosynthesis of iridoids in plants can proceed through distinct pathways, leading to compounds of the 8β-series or the 8α-epi-series, to which this compound belongs nih.gov. This fundamental biosynthetic divergence underscores the natural importance of the stereochemistry at this position.
While extracts of plants containing this compound have demonstrated a range of biological activities, including antioxidant, anti-inflammatory, and hepatoprotective effects, the specific biological activities of the isolated this compound have not been extensively investigated on their own thaiscience.infonih.govnih.gov. This represents a significant knowledge gap. The correlation of its unique 8α-stereochemistry with specific biological activities remains an area requiring further dedicated research to isolate the compound and test its activity in various bioassays against its C-8 epimer.
Comparative Analysis with Grandifloric Acid and Other Iridoid Structural Analogues
Comparing this compound with its structural analogues is essential for elucidating which parts of the molecule are responsible for its biological actions. The most direct comparison is with Grandifloric acid, its C-8 epimer, which is often isolated from the same plant sources nih.govlongdom.org. Beyond this epimeric pair, comparison with other iridoids that share the same core skeleton but differ in substitution patterns provides broader insights into the SAR of this class of compounds.
SAR studies on other iridoid glycosides have revealed that certain structural motifs are key for specific activities. For instance, research on iridoids' cytotoxic effects against HeLa cancer cells indicated that the presence of hydroxyl groups at positions C-1, C-6, and C-8, along with the saturation of the C-7 to C-8 double bond, could enhance biological activity dntb.gov.ua. Another study on complex iridoid derivatives found that dimerization or tetramerization of the iridoid scaffold could lead to significant anti-inflammatory and hepatoprotective activities nih.gov.
Below is a comparative table of this compound and related iridoid analogues.
| Compound | Core Structure | Key Substituents / Stereochemistry | Reported Biological Activity Context | Reference |
|---|---|---|---|---|
| This compound | Iridoid Glucoside | Epimer of Grandifloric acid with 8α-stereochemistry. | Isolated from Thunbergia laurifolia; specific activity uninvestigated. | nih.govnih.govthaiscience.info |
| Grandifloric acid | Iridoid Glucoside | 8β-stereochemistry; contains a rare 6,7-epoxide functional group. | Anti-inflammatory (via COX-2 docking), germination inhibition. | longdom.orgmdpi.comchemistry-chemists.com |
| Stilbericoside | Iridoid Glucoside | Often co-occurs with Grandifloric acids. | Component of medicinal plants with various uses. | longdom.orgupm.edu.my |
| Genipin | Iridoid Aglycone | Aglycone of Geniposide. | Cytotoxic against various cancer cell lines. | dntb.gov.uaresearchgate.net |
| Loganin | Iridoid Glucoside | Key precursor in biosynthesis of secoiridoids. | Potential GSK-3β inhibitor (Alzheimer's target). | nih.gov |
Computational Approaches and Predictive Modeling in SAR Studies
Computational chemistry provides powerful tools for predicting and understanding the SAR of natural products. Techniques like molecular docking, quantitative structure-activity relationship (QSAR) modeling, and molecular dynamics simulations are increasingly applied to iridoids to elucidate their mechanisms of action at the molecular level dntb.gov.uanih.gov.
Molecular docking simulates the interaction between a small molecule (ligand) and a protein target, predicting the preferred binding orientation and affinity. A lower binding energy generally indicates a more stable and potentially more potent interaction mdpi.com. Such studies are invaluable for comparing how structural analogues, like epimers, interact differently with a biological target.
A molecular docking study has been performed on Grandifloric acid, the C-8 epimer of this compound, to explore its potential as an anti-inflammatory agent by targeting the Cyclooxygenase-2 (COX-2) enzyme mdpi.com. The study revealed that Grandifloric acid could fit into the active site of COX-2, forming a key interaction with the amino acid residue Glu539 mdpi.com.
Although no specific docking studies have been published for this compound itself, it can be hypothesized that the inversion of stereochemistry at the C-8 position would significantly alter its binding orientation and affinity within the COX-2 active site compared to Grandifloric acid. This difference in fit would be expected to translate into a different biological activity profile, either enhancing, diminishing, or altering the nature of its effect on the enzyme.
QSAR models take this a step further by creating a mathematical relationship between chemical structures and biological activities. For a series of iridoid derivatives, a QSAR model was successfully built to predict cytotoxic activity based on quantum mechanical descriptors, demonstrating the predictive power of these computational approaches dntb.gov.ua.
The table below summarizes the findings from a relevant molecular docking study on Grandifloric acid, which serves as a predictive model for its epimer.
| Compound | Protein Target | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Predicted Biological Activity | Reference |
|---|---|---|---|---|---|
| Grandifloric acid | Cyclooxygenase-2 (COX-2) | -42.51 (Interaction Energy) | Glu539 | Anti-inflammatory | mdpi.com |
Note: The reported value is the C-docking interaction energy.
These computational studies on close analogues strongly suggest that similar in silico analysis of this compound would be a fruitful path to predict its biological potential and guide future experimental validation.
Chemical Synthesis and Derivatization Strategies
Methodologies for Total Synthesis of 8-epi-Grandifloric Acid
The total synthesis of kaurane (B74193) diterpenoids presents a considerable challenge due to their complex, stereochemically rich tetracyclic framework. sioc-journal.cnmagtech.com.cn While a specific total synthesis for this compound has not been prominently documented, the strategies developed for its epimer, grandifloric acid (ent-kaur-9(11),16-dien-19-oic acid), and other related ent-kaurane diterpenes provide a blueprint for its potential construction. rsc.orgufba.br
The synthesis of the ent-kaurane core is the central task. researchgate.net Synthetic chemists have devised numerous approaches to assemble this intricate structure, often featuring key intramolecular cyclization reactions to form the characteristic bridged ring system. magtech.com.cn For instance, strategies have been developed that utilize intramolecular Diels-Alder reactions to construct the B and C rings simultaneously, followed by radical cyclization to forge the D ring. magtech.com.cn Another approach employs a Mukaiyama-Michael-type reaction to form the tetracyclic core. magtech.com.cn
The stereochemistry at the C-8 position, which defines this compound, is a critical challenge. In many synthetic routes to kauranoids, this stereocenter is established during the cyclization cascade that forms the B/C/D ring system. Accessing the "epi" configuration would likely require either a non-thermodynamic cyclization pathway or post-cyclization epimerization. Given the bridgehead nature of the C-8 position, epimerization would be a high-energy process and synthetically non-trivial.
A potential synthetic strategy could involve the synthesis of a key intermediate, such as ent-kaurenoic acid, which has been achieved via total synthesis. nih.gov Subsequent chemical modifications, such as the introduction of the C-9(11) double bond found in grandifloric acid, could then be undertaken. ufba.br Achieving the 8-epi configuration would necessitate a novel strategy to invert this specific stereocenter, a feat that remains a target for synthetic exploration.
| Synthetic Strategy Element | Description | Key Reactions | Reference |
| Core Assembly | Construction of the tetracyclic ent-kaurane skeleton. | Intramolecular Diels-Alder, Mukaiyama-Michael Reaction, Radical Cyclization. | magtech.com.cn |
| Stereocontrol | Establishing the correct relative stereochemistry of multiple chiral centers. | Stereoselective aldol (B89426) reactions, enantioselective reductions. | magtech.com.cn |
| Precursor Synthesis | Total synthesis of foundational kauranes like ent-kaurenoic acid. | Convergent approaches assembling ring systems from simpler starting materials. | nih.gov |
Semi-Synthesis and Biotransformation Approaches for Analogues and Derivatives
Given the difficulty of total synthesis, semi-synthesis and biotransformation, starting from readily available natural kaurane diterpenes, are powerful and widely used strategies to generate novel analogues. researchgate.net Natural sources can provide large quantities of starting materials like ent-kaurenoic acid, making these approaches highly efficient for creating diverse derivatives. nih.gov
Semi-synthesis involves the chemical modification of the isolated natural product. The reactive handles on the grandifloric acid skeleton, such as the C-19 carboxylic acid and the C-16/C-17 exocyclic double bond, are common sites for modification. scielo.br
Esterification: The carboxylic acid at C-19 can be converted to a variety of esters, which can alter the compound's polarity and pharmacokinetic properties. nih.govtandfonline.com
Epoxidation: The double bonds at C-9(11) and C-16(17) can be selectively epoxidized using reagents like m-CPBA, leading to new diepoxide derivatives with potentially different biological profiles. ufba.br
Glycosylation: The C-19 carboxylic acid can be linked to sugar moieties to create glycoside derivatives, a strategy that has been successfully applied to related kauranes like steviol. researchgate.net
Biotransformation utilizes microorganisms or isolated enzymes to perform regio- and stereoselective modifications on the kaurane skeleton that are often difficult to achieve with conventional chemical methods. nih.govresearchgate.net Fungi are particularly adept at hydroxylating non-activated carbon atoms.
For example, studies on the closely related ent-kaur-16-en-19-oic acid (kaurenoic acid) have shown that various fungal species can introduce hydroxyl groups at different positions:
Rhizopus stolonifer can hydroxylate kaurenoic acid to produce ent-7α-hydroxy-kaur-16-en-19-oic acid and can also create ent-16β,17-dihydroxy-kauran-19-oic acid. nih.gov
Psilocybe cubensis is capable of hydroxylating kaurenoic acid at the C-11 and C-12 positions, yielding novel trihydroxy derivatives. researchgate.net
These enzymatic transformations provide access to a wide array of oxidized analogues, expanding the chemical space for biological screening.
| Method | Organism/Reagent | Substrate | Product(s) | Reference |
| Biotransformation | Rhizopus stolonifer | ent-kaur-16-en-19-oic acid | ent-7α-hydroxy-kaur-16-en-19-oic acid | nih.gov |
| Biotransformation | Psilocybe cubensis | ent-kaur-16-en-19-oic acid | ent-11α,16β,17-trihydroxy-kauran-19-oic acid | researchgate.net |
| Semi-synthesis | m-CPBA | ent-kaur-9(11),16-dien-19-oic acid methyl ester | Methyl ent-kauran-9β:11,16β:17-diepoxy-19-oate | ufba.br |
| Semi-synthesis | Phase Transfer Catalyst | Steviol | Steviol glucuronide | researchgate.net |
Strategies for Targeted Modifications and Enhanced Bioactivity
Targeted modifications of the kaurane skeleton are guided by structure-activity relationship (SAR) studies, which aim to correlate specific structural features with biological effects such as anticancer or antimicrobial activity. hkbu.edu.hkmdpi.com These studies provide a rational basis for designing derivatives with improved potency and selectivity.
Key structural motifs that have been identified as crucial for the bioactivity of many kaurane diterpenes include:
The D-ring α,β-unsaturated ketone: The presence of an α,β-unsaturated ketone and an exocyclic methylene (B1212753) group in the D-ring is a common feature in many cytotoxic kauranes, such as oridonin. nih.gov This moiety is believed to act as a Michael acceptor, enabling covalent interaction with biological macromolecules.
The C-19 Carboxylic Acid: Modification of the carboxyl group at C-19 can significantly impact bioactivity. For instance, in a study on acetylcholinesterase inhibition, the conversion of the carboxylic acid to certain amides or its reduction to an alcohol led to varied and sometimes enhanced activity. scielo.brresearchgate.net The presence of free hydroxyl groups at both C-17 and C-19 resulted in a particularly active diol. researchgate.net
Hydroxylation Patterns: The position and stereochemistry of hydroxyl groups on the A, B, and C rings are critical. An allylic hydroxyl group at C-15 was shown to be an important feature for acetylcholinesterase inhibition. scielo.br
The 7,20-epoxy bridge: In some kauranoids, the presence of a 7,20-epoxy moiety, which locks the conformation of the B-ring, has been associated with reduced cytotoxic activity compared to their non-epoxy counterparts. nih.gov
These SAR insights allow for the strategic design of new analogues. For example, to enhance cytotoxicity, a synthetic chemist might focus on introducing an α,β-unsaturated ketone into the D-ring of this compound or creating a library of C-19 amide derivatives to probe interactions with a specific biological target. scielo.brnih.gov The replacement of a hydroxyl group with a carbonyl group at C-11 has also been shown to dramatically increase anticancer potency in some kaurane scaffolds. hkbu.edu.hk
| Structural Modification | Target Site | Impact on Bioactivity | Example Bioactivity | Reference |
| Introduction of α,β-unsaturated ketone | Ring D | Often increases cytotoxicity. | Anticancer | hkbu.edu.hknih.gov |
| Modification of C-19 carboxyl group | Ring A | Can increase or decrease activity depending on the derivative. | Acetylcholinesterase Inhibition | scielo.br |
| Presence of allylic hydroxyl group | C-15 | Important feature for activity. | Acetylcholinesterase Inhibition | scielo.br |
| Reduction of C-19 acid & C-16/17 double bond | Ring A / Ring D | Resulting diol showed complete inhibition. | Acetylcholinesterase Inhibition | researchgate.net |
| Absence of 7,20-epoxy bridge | Ring B | Associated with increased cytotoxicity. | Anticancer | nih.gov |
| Carbonyl at C-11 | Ring C | Significantly enhanced anticancer potency over hydroxyl group. | Anticancer | hkbu.edu.hk |
Advanced Analytical Methodologies and Research Standardization
High-Performance Liquid Chromatography (HPLC) for Quantification and Fingerprinting
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the qualitative and quantitative analysis of herbal medicines due to its high accuracy, wide applicability, and ease of operation. thaiscience.infomdpi.com In the context of plant extracts containing 8-epi-grandifloric acid, such as those from Thunbergia laurifolia, HPLC is employed for two primary purposes: quantification of specific markers and chemical fingerprinting. thaiscience.inforesearchgate.net
Quantification: Developed HPLC methods can accurately determine the concentration of specific bioactive compounds or chemical markers in a plant extract. thaiscience.info For instance, while this compound itself may be present, other major constituents like rosmarinic acid are often quantified as markers for standardizing T. laurifolia raw materials and herbal preparations. thaiscience.info The validation of these HPLC methods typically involves assessing linearity, precision, and accuracy to ensure reliable results. thaiscience.infomdpi.com A quantitative analysis method known as QAMS (Quantitative Analysis of Multi-components by Single Marker) can be developed, allowing the determination of the content of several components using a single reference standard, which is both cost-effective and efficient. researchgate.net
Fingerprinting: HPLC fingerprinting provides a comprehensive chemical profile of a plant extract. nih.govijpsr.com This profile serves as a characteristic "fingerprint" for identifying the plant and assessing its quality. nih.gov For T. laurifolia extracts, HPLC fingerprints can establish the presence of characteristic peaks, including those corresponding to this compound and other constituents. researchgate.net By comparing the fingerprint of a sample to a standardized or reference fingerprint, one can assess authenticity and consistency across different batches. researchgate.net These fingerprints are often generated using a diode-array detector (DAD), which provides UV spectra for each peak, aiding in compound identification. mdpi.comnih.gov
Table 1: Example of HPLC System Parameters for Plant Extract Analysis
| Parameter | Description | Example |
|---|---|---|
| Column | The stationary phase where separation occurs. | Reversed-phase C18 column (e.g., 4.6 mm × 250 mm, 5 µm). ijpsr.commdpi.com |
| Mobile Phase | The solvent system that carries the sample through the column. | A gradient or isocratic mixture of aqueous acid (e.g., 0.1% acetic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol). nih.govmdpi.com |
| Flow Rate | The speed at which the mobile phase moves through the column. | Typically 0.5 - 1.5 mL/min. ijpsr.comnih.gov |
| Detector | The component that detects the compounds as they elute. | Diode Array Detector (DAD) set at various wavelengths (e.g., 270 nm, 325 nm) to monitor different compound classes. nih.govmdpi.com |
| Injection Volume | The amount of sample introduced into the system. | Typically 1-20 µL. nih.govijpsr.com |
Nuclear Magnetic Resonance (NMR) for Quality Control and Metabolomics Profiling
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed structural information about molecules. preprints.org It is invaluable for the unambiguous identification of compounds like this compound and for the broader analysis of plant extracts. frontiersin.org
Quality Control: For quality control, NMR is essential for structural elucidation and confirming the identity of isolated compounds. The structure of this compound was determined through spectroscopic analysis, including 1D NMR (¹H and ¹³C) and 2D NMR experiments. hiroshima-u.ac.jp A key diagnostic feature distinguishing this compound from its isomer, grandifloric acid, is the stereochemistry at the C-8 position. This difference can be confirmed by the lack of a Nuclear Overhauser Effect (NOE) between H-1 and H-8 in the ¹H-NMR spectrum of this compound, which is present in the spectrum of grandifloric acid. hiroshima-u.ac.jp This level of structural detail makes NMR a superior tool for ensuring the correct identity of the target compound in reference standards and purified materials.
Table 2: Key NMR Data for Structural Confirmation of this compound
| Nucleus | Key Signal Characteristic | Significance |
|---|---|---|
| ¹H NMR | Absence of NOE between H-1 and H-8. hiroshima-u.ac.jp | Confirms the α-configuration of the carboxyl group at C-8, distinguishing it from grandifloric acid. hiroshima-u.ac.jp |
| ¹³C NMR | Provides a unique set of chemical shifts for each carbon atom in the molecule. hiroshima-u.ac.jp | Serves as a fingerprint for the carbon skeleton, confirming the compound's identity. |
| 2D NMR (e.g., COSY, HMBC) | Shows correlations between different protons and carbons. | Used to assemble the complete molecular structure and assign all ¹H and ¹³C signals definitively. hiroshima-u.ac.jp |
Mass Spectrometry (MS) for Identification, Purity Assessment, and Metabolite Analysis
Mass Spectrometry (MS) is a highly sensitive analytical technique used to measure the mass-to-charge ratio of ions. It is indispensable for the definitive identification of compounds, assessment of purity, and comprehensive metabolite profiling, especially when coupled with a chromatographic separation technique like LC or GC. frontiersin.org
Identification and Purity Assessment: High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement of a compound, allowing for the determination of its elemental formula. frontiersin.org When a compound like this compound is isolated, HRMS can confirm its identity by matching the measured mass to the theoretical mass. hiroshima-u.ac.jp Tandem mass spectrometry (MS/MS) provides further structural information by fragmenting the molecule and analyzing the resulting fragment ions, creating a unique fragmentation pattern that can be used for definitive identification, even in a complex mixture. frontiersin.org This technique is also used to assess the purity of a sample by detecting the presence of any impurities with different masses.
Table 3: Applications of Mass Spectrometry in the Analysis of this compound
| Technique | Application | Details |
|---|---|---|
| LC-HRMS | Identification & Formula Determination | Provides highly accurate mass data to confirm the elemental composition of this compound and other metabolites. frontiersin.org |
| LC-MS/MS | Structural Confirmation & Identification in Mixtures | Generates specific fragmentation patterns that act as a structural fingerprint for identification and differentiation from isomers. researchgate.netfrontiersin.org |
| GC-MS | Analysis of Volatile/Derivatized Compounds | Used for analyzing volatile components in an extract or for non-volatile compounds after chemical derivatization. mdpi.com |
| LC-MS Metabolomics | Comprehensive Metabolite Profiling | Used in untargeted studies to identify a wide range of known and unknown metabolites in a plant extract, providing a holistic chemical view. mdpi.comnih.gov |
Bioautographic Assays for Activity-Guided Fractionation and Compound Localization
Bioautography is a powerful technique that merges chromatography (typically Thin-Layer Chromatography, TLC) with a biological assay to localize active compounds within a complex mixture. mdpi.comnih.gov This method is instrumental in activity-guided fractionation, a process where fractions of an extract are tested for biological activity to guide the isolation of the active constituents, thus avoiding the time-consuming isolation of inactive substances. nih.govplos.orgscirp.org
In the study of plant extracts known to contain this compound, such as from T. laurifolia, bioautography can be used to screen for various activities, like antioxidant or antimicrobial effects. thaiscience.infonih.gov The process involves separating the extract on a TLC plate, which is then treated with a detection agent (e.g., DPPH radical for antioxidant activity) or overlaid with a microorganism culture (for antimicrobial activity). thaiscience.infonih.gov Zones of activity (e.g., yellowish spots on a purple DPPH background or clear zones of bacterial inhibition) directly on the chromatogram indicate the position (Rf value) of the active compounds. thaiscience.infonih.gov This allows researchers to target specific fractions or TLC bands for further separation and isolation, leading to the efficient discovery of bioactive molecules like iridoids, phenolics, or triterpenes. thaiscience.infoscielo.br
Table 4: General Workflow for TLC-Bioautography
| Step | Description |
|---|---|
| 1. Sample Application | The plant extract is applied as a spot or band onto a TLC plate. sci-hub.box |
| 2. Chromatographic Development | The TLC plate is placed in a chamber with a suitable solvent system (mobile phase) to separate the components based on polarity. nih.gov |
| 3. Solvent Evaporation | The mobile phase is completely evaporated from the plate. sci-hub.box |
| 4. Application of Biological System | The plate is sprayed with or dipped into a solution related to the bioassay (e.g., enzyme, radical solution, or microbial suspension). thaiscience.infosci-hub.box |
| 5. Incubation | The plate is incubated under appropriate conditions to allow the biological reaction to occur. |
| 6. Visualization | Active compounds are visualized as distinct spots or zones on the plate, often after spraying with a visualizing reagent (e.g., INT dye for microbial growth). nih.gov |
| 7. Identification | The active spot's Rf value is recorded and can be scraped off for elution and further analysis by MS or NMR. |
Chemometric Analysis in Quality Assessment and Variation Studies of Plant Extracts
Table 5: Common Chemometric Methods and Their Applications in Plant Extract Analysis
| Method | Acronym | Application |
|---|---|---|
| Principal Component Analysis | PCA | Data visualization, pattern recognition, clustering of samples based on chemical similarity. researchgate.netuv.mx |
| Hierarchical Cluster Analysis | HCA | Grouping of samples into a hierarchy (dendrogram) to visualize similarities and differences. researchgate.netnih.gov |
| Partial Least Squares-Discriminant Analysis | PLS-DA | Supervised method used to build a model that can classify samples into predefined groups and identify discriminating variables. uv.mx |
Future Research Directions and Emerging Paradigms
Elucidating Novel Biological Targets and Signaling Pathways
While initial studies have identified 8-epi-Grandifloric acid in plant extracts with various biological activities, its specific molecular targets and the signaling cascades it modulates remain largely uncharted territory. nih.govlongdom.org Future investigations will need to move beyond broad activity screenings to pinpoint the precise proteins, enzymes, and receptors with which this compound interacts.
Iridoid glycosides, as a class, are known to exhibit a range of pharmacological effects, including neuroprotective, hepatoprotective, anti-inflammatory, and antitumor activities. nih.govmdpi.com Research into other iridoids has revealed interactions with key signaling pathways. For instance, some iridoid glycosides have been shown to modulate the NF-κB signaling pathway, a critical regulator of inflammation. nih.gov Others have demonstrated the ability to influence apoptosis-related signaling pathways in cancer cells and regulate pro-angiogenic factors like vascular endothelial growth factors (VEGF). mdpi.comnih.gov Studies on related compounds suggest that the PI3K/Akt pathway, which is central to cell metabolism, growth, and proliferation, could also be a relevant target. phypha.ir
Future research on this compound should, therefore, employ a targeted approach to investigate its effects on these and other significant pathways. Techniques such as molecular docking, affinity chromatography, and proteomics can be utilized to identify direct binding partners. Subsequent cell-based assays and in vivo studies will be crucial to validate these interactions and understand their downstream consequences. A deeper understanding of these mechanisms is paramount for the rational development of this compound as a therapeutic agent.
Development of Advanced Preclinical Models (e.g., Organoids, 3D Cell Cultures)
To bridge the gap between traditional two-dimensional (2D) cell cultures and in vivo animal models, the adoption of advanced preclinical models is essential for evaluating the efficacy and mechanism of action of this compound. nih.govnih.gov
Three-dimensional (3D) cell cultures , such as spheroids, offer a more physiologically relevant environment by allowing cells to grow and interact in three dimensions. thermofisher.compromega.com This approach better mimics the natural microenvironment of tissues, including nutrient and oxygen gradients, which can significantly influence cellular responses to therapeutic agents. nih.govpromega.com For instance, 3D tumor spheroids are more representative of in vivo tumors and can provide more accurate predictions of a compound's anticancer activity. promega.comresearchgate.net
Organoids , which are self-organizing 3D structures derived from stem cells, represent an even more sophisticated model system. medchemexpress.comresearchgate.net These structures can recapitulate the architecture and function of specific organs, offering a powerful platform for disease modeling and drug screening. nih.gov The use of patient-derived organoids, in particular, holds promise for personalized medicine, allowing for the testing of compounds like this compound on models that closely reflect an individual's disease. researchgate.net Research on other iridoid glycosides has already begun to incorporate these advanced models. medchemexpress.comresearchgate.netmedchemexpress.com
The application of these models in this compound research will enable a more nuanced understanding of its effects on complex biological processes within a tissue-like context. This will facilitate more reliable preclinical data and a smoother transition to in vivo studies.
Interdisciplinary Approaches in Iridoid Glycoside Research
The complexity of natural product research necessitates a move towards more interdisciplinary collaborations. The study of iridoid glycosides, including this compound, can greatly benefit from the convergence of expertise from various fields such as pharmacognosy, synthetic chemistry, computational biology, and pharmacology. google.frkoreascience.kr
Such collaborations can address several key challenges. For instance, synthetic chemists can work on developing efficient methods for the synthesis of this compound and its analogs, which is crucial for structure-activity relationship studies and overcoming limitations of natural abundance. Computational biologists can employ in silico models to predict potential biological targets and mechanisms of action, thereby guiding experimental investigations. mdpi-res.com Pharmacologists can then validate these predictions through rigorous in vitro and in vivo testing.
This integrated approach fosters a synergistic environment where discoveries in one field can inform and accelerate progress in another. By breaking down traditional research silos, interdisciplinary teams can more effectively unravel the multifaceted therapeutic potential of this compound and other iridoid glycosides.
Biotechnological Production and Sustainable Sourcing of this compound
The reliance on natural sources for this compound, primarily from plants of the Thunbergia genus, presents challenges related to sustainability, batch-to-batch variability, and scalability. longdom.org Biotechnological approaches offer a promising alternative for the consistent and environmentally friendly production of this compound.
Metabolic engineering of microorganisms, such as Escherichia coli or Saccharomyces cerevisiae, to produce this compound is a key area of future research. This involves identifying the biosynthetic pathway of the compound in its native plant and heterologously expressing the relevant genes in a microbial host. While the complete biosynthetic pathway of many iridoids is still under investigation, progress in genomics and synthetic biology is making this a more feasible strategy. nih.gov
Plant cell and tissue culture techniques also provide a controllable and sustainable method for producing this compound. By optimizing culture conditions, it may be possible to enhance the yield of the compound without the need for large-scale cultivation of the source plants. Furthermore, enzymatic or semi-synthetic methods could be explored, where precursors are converted to the final product using isolated enzymes or chemical synthesis steps. google.com These biotechnological strategies are essential for ensuring a stable and cost-effective supply of this compound for further research and potential clinical applications.
Integration of Omics Technologies (e.g., Metabolomics, Proteomics) for Mechanism Elucidation
To gain a comprehensive understanding of the biological effects of this compound, the integration of "omics" technologies is indispensable. Metabolomics and proteomics, in particular, can provide a systems-level view of the molecular changes induced by the compound. mdpi.comnih.gov
Metabolomics allows for the global analysis of small-molecule metabolites in a biological system. mdpi.com By comparing the metabolic profiles of cells or tissues treated with this compound to untreated controls, researchers can identify metabolic pathways that are significantly altered. nih.govfrontiersin.org This can provide crucial insights into the compound's mechanism of action, for example, by revealing effects on energy metabolism, amino acid metabolism, or lipid metabolism. nih.gov
Proteomics focuses on the large-scale study of proteins, including their expression levels, modifications, and interactions. nih.gov Using proteomic techniques, it is possible to identify proteins whose expression is upregulated or downregulated in response to this compound treatment. frontiersin.org This can help to pinpoint the specific cellular machinery and signaling pathways that are affected by the compound. mdpi.com
The combined analysis of metabolomic and proteomic data can reveal intricate regulatory networks and provide a more holistic picture of the cellular response to this compound. nih.gov This integrated omics approach is a powerful tool for hypothesis generation and for elucidating the complex mechanisms underlying the therapeutic potential of this iridoid glycoside.
Q & A
Q. How should researchers address discrepancies between computational predictions and experimental results for this compound?
- Methodological Answer : Re-examine force field parameters or docking constraints for accuracy. Validate computational models with mutagenesis studies (e.g., site-directed mutagenesis of predicted binding residues). Discuss limitations in the discussion section, such as solvent effects omitted in simulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
